molecular formula C20H22N2O5 B11708626 Methyl 2,7,7-trimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Methyl 2,7,7-trimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11708626
M. Wt: 370.4 g/mol
InChI Key: PICCUHFXOBODDU-UHFFFAOYSA-N
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Description

Methyl 2,7,7-trimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: is a complex organic compound belonging to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a nitrophenyl group, a hexahydroquinoline core, and a carboxylate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,7,7-trimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Condensation Reaction: The initial step involves the condensation of dimedone (5,5-dimethyl-1,3-cyclohexanedione) with an appropriate nitrobenzaldehyde in the presence of a catalyst such as ammonium acetate.

    Cyclization: The intermediate product undergoes cyclization to form the hexahydroquinoline core.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitroquinoline derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various substitution reactions.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Electrophilic reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.

Major Products:

    Oxidation: Nitroquinoline derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry for the development of new catalysts.

    Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals, particularly as anti-inflammatory and anti-cancer agents.

    Biological Probes: It can be used as a fluorescent probe for the detection of specific biomolecules.

Industry:

    Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments due to its chromophoric properties.

    Agriculture: It can be used in the development of new agrochemicals for pest control.

Mechanism of Action

The mechanism of action of methyl 2,7,7-trimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the quinoline core can intercalate with DNA, leading to potential anti-cancer activity. The ester functional group can undergo hydrolysis, releasing the active quinoline derivative, which can then interact with various enzymes and receptors in biological systems.

Comparison with Similar Compounds

  • Ethyl 2,7,7-trimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
  • Methyl 2,7,7-trimethyl-4-(5-(3-nitrophenyl)-2-furyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Comparison:

  • Structural Differences: The primary difference lies in the ester group (methyl vs. ethyl) and the presence of additional functional groups (e.g., furyl group).
  • Reactivity: The presence of different ester groups can influence the compound’s reactivity and solubility.
  • Applications: While similar in structure, each compound may have unique applications based on its specific functional groups and reactivity.

Properties

Molecular Formula

C20H22N2O5

Molecular Weight

370.4 g/mol

IUPAC Name

methyl 2,7,7-trimethyl-4-(3-nitrophenyl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C20H22N2O5/c1-11-16(19(24)27-4)17(12-6-5-7-13(8-12)22(25)26)18-14(21-11)9-20(2,3)10-15(18)23/h5-8,17,21H,9-10H2,1-4H3

InChI Key

PICCUHFXOBODDU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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